![molecular formula C32H50FeP2 B12432928 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

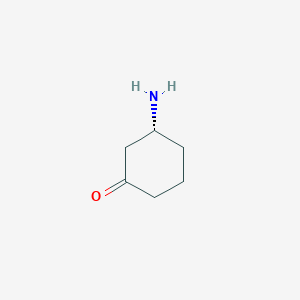

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene, also known as Josiphos SL-J002-1 or [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine, is a chiral phosphine ligand. This compound is widely used in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The presence of both ferrocene and phosphine groups in its structure makes it a versatile ligand with unique electronic and steric properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene typically involves the following steps:

Preparation of Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This can involve lithiation followed by electrophilic substitution to introduce the phosphine groups.

Phosphine Introduction: The di-tert-butylphosphino and diphenylphosphino groups are introduced through reactions with appropriate phosphine reagents under controlled conditions.

Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, [®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up with optimizations to ensure higher yields and purity.

Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and control.

Purification: Advanced purification techniques such as chromatography and crystallization are used to achieve the desired enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene undergoes various types of reactions, including:

Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under suitable conditions.

Substitution: The phosphine groups can participate in substitution reactions, particularly in coordination with transition metals.

Common Reagents and Conditions

Oxidation: Reagents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN) can be used for oxidation.

Substitution: Transition metal complexes, such as palladium or rhodium catalysts, are commonly used in substitution reactions involving this ligand.

Major Products

Oxidation: The major product of oxidation is the ferrocenium ion.

Substitution: The major products depend on the specific substitution reaction but typically involve the formation of metal-ligand complexes.

Applications De Recherche Scientifique

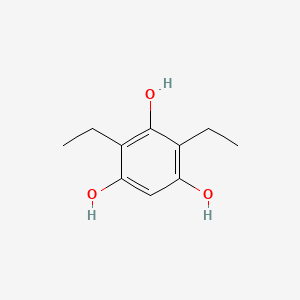

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene has a wide range of scientific research applications:

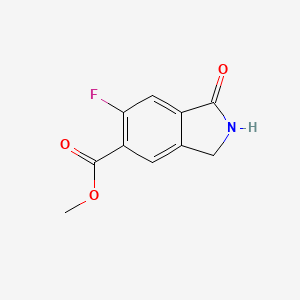

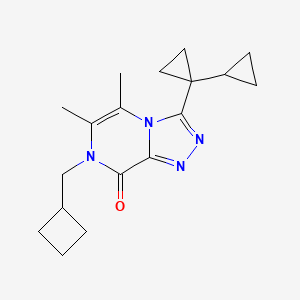

Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene involves:

Coordination with Transition Metals: The phosphine groups coordinate with transition metals, forming stable metal-ligand complexes.

Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the catalytic reactions, leading to the formation of chiral products.

Electronic Effects: The electronic properties of the ferrocene and phosphine groups influence the reactivity and selectivity of the catalytic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand in asymmetric catalysis.

DIPAMP (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene): Known for its use in asymmetric hydrogenation reactions.

SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic processes.

Uniqueness

2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene is unique due to:

Ferrocene Core: The presence of the ferrocene moiety provides unique electronic properties.

Steric Effects: The bulky di-tert-butylphosphino group offers steric hindrance, influencing the selectivity of reactions.

Chiral Environment: The compound’s chiral nature makes it highly effective in asymmetric catalysis.

Propriétés

Formule moléculaire |

C32H50FeP2 |

|---|---|

Poids moléculaire |

552.5 g/mol |

Nom IUPAC |

cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |

InChI |

InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |

Clé InChI |

KEERMMZARKKVBY-XOBZDMSASA-N |

SMILES isomérique |

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |

SMILES canonique |

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)

![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)

![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)

![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)

![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)